molecular formula C10H16BrCl3O2 B8454662 Ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoate CAS No. 60066-54-8

Ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoate

Cat. No. B8454662
Key on ui cas rn: 60066-54-8
M. Wt: 354.5 g/mol
InChI Key: XASJSFQFRFTHAL-UHFFFAOYSA-N
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Patent
US04214097

Procedure details

Two milliliters of a solution of anhydrous tetrahydrofuran containing 709 mg (2 mmoles) of ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoate was added dropwise to a suspension of 163 mg (2.4 mmoles) of sodium ethoxiae in 20 ml of anhydrous tetrahydrofuran. The mixture was stirred at room temperature for about 16 hours, poured into ice water and extracted with diethyl ether. The extract was dried over magnesium sulfate and then distilled to give 448 mg (82% yield) of ethyl 6,6,6-trichloro-3,3-dimethyl-4-hexenoate, b.p. 83°-85°/0.1 mm.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
709 mg
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:12][C:13]([Cl:16])([Cl:15])[Cl:14])[C:3]([CH3:11])([CH3:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[Na]>O1CCCC1>[Cl:14][C:13]([Cl:15])([Cl:16])[CH:12]=[CH:2][C:3]([CH3:10])([CH3:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |^1:16|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(CC(=O)OCC)(C)C)CC(Cl)(Cl)Cl
Name
Quantity
163 mg
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
709 mg
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC(C=CC(CC(=O)OCC)(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 448 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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